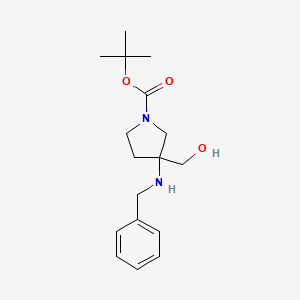
tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of functional groups such as benzylamino and hydroxymethyl makes this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group is added through hydroxymethylation reactions, often using formaldehyde or other hydroxymethylating agents.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The benzylamino group can be reduced to primary amines.
Substitution: The benzylamino group can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Used in the synthesis of diagnostic agents for imaging and detection.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Agrochemicals: Intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Uniqueness
The unique combination of benzylamino and hydroxymethyl groups in tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-10-9-17(12-19,13-20)18-11-14-7-5-4-6-8-14/h4-8,18,20H,9-13H2,1-3H3 |
InChI Key |
OAHYMYQOTGIOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















